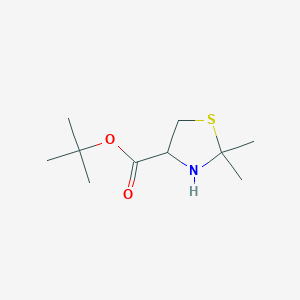
Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine derivative and is often referred to as TBAP. TBAP has been shown to have a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of TBAP is complex and not fully understood. However, it is believed that TBAP works by binding to the active site of the enzyme and preventing it from functioning properly. This results in a decrease in the activity of the enzyme and a decrease in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
TBAP has been shown to have a range of biochemical and physiological effects. For example, TBAP has been shown to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood and behavior. Additionally, TBAP has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBAP in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using TBAP is that it can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on TBAP. One area of interest is the development of new TBAP derivatives that may have even more potent inhibitory effects on enzymes. Additionally, TBAP may have potential applications in the treatment of certain diseases, such as Parkinson's disease, due to its effects on dopamine levels in the brain. Further research in these areas may lead to the development of new and innovative treatments for a range of diseases.
Synthesemethoden
The synthesis of TBAP is a complex process that involves several steps. One of the most common methods for synthesizing TBAP involves the reaction of 2-chloro-3-pyridinecarboxylic acid with tert-butyl 6-amino-2-propynylcarbamate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce TBAP.
Wissenschaftliche Forschungsanwendungen
TBAP has been used in a wide range of scientific research studies. One of the most common applications of TBAP is as an inhibitor of certain enzymes. For example, TBAP has been shown to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-5-8-15-11-9(6-7-10(14)16-11)12(17)18-13(2,3)4/h1,6-7H,8H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETLQKAIMJZKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

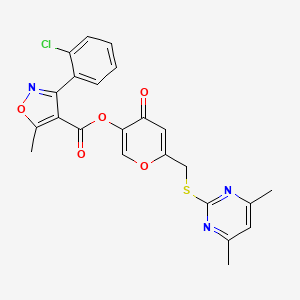
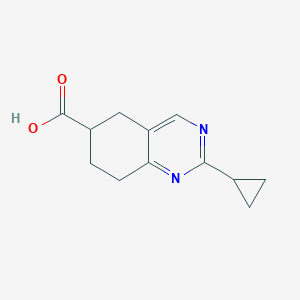



![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)
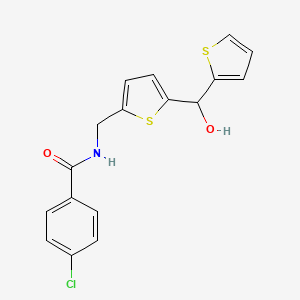

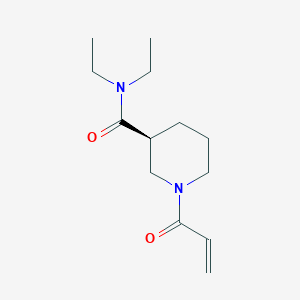

![N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide](/img/structure/B2778933.png)
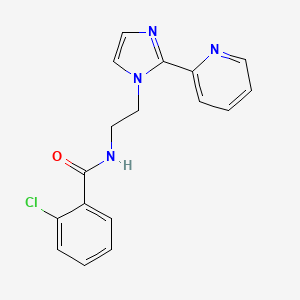
![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)
